alpha-Bromo(2H7)toluene

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

alpha-Bromo(2H7)toluene (CAS 59502-05-5), also known as benzyl-d7 chloride or benzyl chloride-d7, is a perdeuterated aromatic halide with the molecular formula C₆D₅CD₂Cl (C₇D₇Cl) and a molecular weight of 133.63 g/mol. This compound belongs to the class of stable isotope-labeled (SIL) internal standards, specifically designed for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C7H7Cl
Molecular Weight 133.62 g/mol
CAS No. 59502-05-5
Cat. No. B1597885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bromo(2H7)toluene
CAS59502-05-5
Molecular FormulaC7H7Cl
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCl
InChIInChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
InChIKeyKCXMKQUNVWSEMD-XZJKGWKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Bromo(2H7)toluene CAS 59502-05-5: Stable Isotope Labeled Internal Standard for Quantitative MS Analysis


alpha-Bromo(2H7)toluene (CAS 59502-05-5), also known as benzyl-d7 chloride or benzyl chloride-d7, is a perdeuterated aromatic halide with the molecular formula C₆D₅CD₂Cl (C₇D₇Cl) and a molecular weight of 133.63 g/mol . This compound belongs to the class of stable isotope-labeled (SIL) internal standards, specifically designed for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The molecule features complete deuteration at all seven benzylic and aromatic hydrogen positions, producing a mass shift of +7 Da relative to unlabeled benzyl chloride . Typical commercial specifications include isotopic purity of 98 atom% D and the inclusion of 0.1% propylene oxide as a stabilizer .

Why Unlabeled Benzyl Chloride or Structural Analogs Cannot Substitute alpha-Bromo(2H7)toluene in Quantitative MS Workflows


In quantitative mass spectrometry, unlabeled benzyl chloride and non-isotopic structural analogs cannot be substituted for alpha-Bromo(2H7)toluene because they fail to co-elute with the target analyte and do not share identical ionization behavior under electrospray ionization (ESI) or electron ionization (EI) conditions [1]. Stable isotopically labeled (SIL) internal standards are the preferred choice for LC-MS/MS quantification precisely because they exhibit near-identical extraction recovery, chromatographic retention time, and ionization response to the native analyte [2]. However, substitution with lower-mass deuterated variants (e.g., benzyl-d5 chloride or benzyl-d1 chloride) introduces quantifiable risk of isotopic interference and reduced signal separation, particularly in complex biological or environmental matrices where natural abundance isotopes of chlorine (³⁷Cl) or carbon (¹³C) contribute to the analyte's M+1 or M+2 isotopic envelope [3]. The perdeuterated -d7 isotopologue mitigates this interference by placing the internal standard signal fully outside the natural isotopic distribution of unlabeled benzyl chloride, ensuring unambiguous peak assignment and accurate area ratio calculation [4].

Quantitative Differentiation Evidence: alpha-Bromo(2H7)toluene CAS 59502-05-5 vs Closest Analogs


Isotopic Purity: 98 atom% D Enables Reliable Isotope Dilution MS Quantification

Commercial alpha-Bromo(2H7)toluene (benzyl-d7 chloride) is specified with isotopic purity of 98 atom% D, consistent with the industry standard for benzyl-d7 bromide (98 atom% D) . This high deuteration level ensures that the internal standard signal (M+7) does not cross-contaminate the native analyte channel (M), enabling accurate peak area ratio calculation. Lower isotopic purity (<95 atom% D) introduces systematic positive bias in analyte quantification due to residual unlabeled or partially labeled species contributing to the analyte m/z channel [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

Halogen Identity: Chloride vs Bromide Determines Analyte Compatibility and Reaction Chemistry

alpha-Bromo(2H7)toluene (C₇D₇Cl) is a chlorinated isotopologue, whereas the primary comparator benzyl-d7 bromide (C₇D₇Br) is a brominated isotopologue . This halogen identity difference fundamentally alters reaction kinetics in nucleophilic substitution applications. Benzyl chloride exhibits approximately 50- to 100-fold slower SN2 reactivity compared to benzyl bromide under identical conditions due to the lower leaving group ability of chloride versus bromide . Researchers requiring controlled, slower benzylation kinetics or those whose analyte of interest is benzyl chloride itself (not benzyl bromide) must select the chloride isotopologue for method fidelity .

Nucleophilic Substitution Synthetic Intermediate Reaction Kinetics

Molecular Weight and Mass Shift: +7 Da Mass Differential vs +5 Da for d5-Labeled Analogs

alpha-Bromo(2H7)toluene provides a +7 Da mass shift (Δm = +7) relative to unlabeled benzyl chloride (M = 126.58 g/mol for C₇H₇Cl), compared to the +5 Da shift provided by benzyl-d5 analogs . The larger mass differential is analytically advantageous: it increases the separation between the internal standard and the native analyte's M+2 isotopic peak arising from natural ³⁷Cl (approximately 32% abundance), thereby reducing potential interference in complex matrices [1]. The calculated molecular weight for C₇D₇Cl is 133.63 g/mol (by atom % calculation) versus 130.58 g/mol for a hypothetical C₇D₅H₂Cl d5-analog .

Selected Reaction Monitoring Multiple Reaction Monitoring Mass Spectrometry Quantitation

Chromatographic Behavior: Validated HPLC Separation Conditions for Quality Control

Validated HPLC separation conditions exist for alpha-Bromo(2H7)toluene using a Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase (replaced with formic acid for MS-compatible applications) [1]. The compound exhibits retention consistent with its physicochemical properties: boiling point 177-181 °C, refractive index n20/D 1.5374, and density 1.160 g/mL at 25 °C . In comparison, benzyl-d7 bromide exhibits different physical properties (boiling point 178-179 °C, density 1.497 g/mL at 25 °C, melting point -26 °C vs -43 °C for the chloride analog) , resulting in measurably different chromatographic retention under identical conditions.

HPLC Method Development Reverse Phase Chromatography Analytical Quality Control

Stability and Handling: Stabilizer Inclusion vs Unstabilized Isotopologues

Commercial alpha-Bromo(2H7)toluene (benzyl chloride-d7, 98 atom% D) is supplied with 0.1% propylene oxide stabilizer to prevent hydrolytic degradation during storage . Benzyl chloride undergoes hydrolysis to benzyl alcohol in the presence of moisture; the inclusion of propylene oxide as an acid scavenger extends shelf life . Vendors recommend re-analysis for chemical purity after three years of storage under recommended conditions . Unstabilized benzyl chloride isotopologues or in-house synthesized deuterated benzyl halides may exhibit accelerated degradation, introducing variability in internal standard concentration and compromising long-term method reproducibility.

Chemical Stability Storage Conditions Product Shelf Life

Validated Application Scenarios for alpha-Bromo(2H7)toluene CAS 59502-05-5 in Quantitative Analysis and Synthesis


Isotope Dilution LC-MS/MS Quantification of Benzyl Chloride in Environmental and Biological Matrices

alpha-Bromo(2H7)toluene serves as the optimal SIL internal standard for quantifying benzyl chloride in environmental water samples, industrial effluents, or biological fluids via isotope dilution LC-MS/MS [1]. The +7 Da mass shift ensures complete baseline separation from the analyte's natural isotopic envelope (including the 32% abundant ³⁷Cl M+2 peak), while the 98 atom% D isotopic purity meets FDA and EMA bioanalytical method validation guidelines requiring internal standard precision ≤15% CV [2].

Mechanistic Studies of Nucleophilic Substitution Reactions with Kinetic Isotope Effect Determination

For researchers investigating SN2 reaction mechanisms, alpha-Bromo(2H7)toluene enables precise determination of secondary α-deuterium kinetic isotope effects (KIEs) . The chloride leaving group provides approximately 50- to 100-fold slower reaction rates compared to benzyl-d7 bromide, offering an expanded temporal window for kinetic measurements and mechanistic interrogation .

Quality Control and Method Validation for Regulated Bioanalytical Laboratories

Regulated bioanalytical laboratories (GLP/GCP compliant) requiring long-term method reproducibility benefit from the 0.1% propylene oxide stabilizer included in commercial benzyl chloride-d7 formulations . Validated HPLC conditions using Newcrom R1 reverse-phase columns with MS-compatible mobile phases (acetonitrile/water/formic acid) are available for routine quality control and purity verification [3].

Synthesis of Perdeuterated Benzyl-Derived Pharmaceutical Intermediates and Metabolite Standards

alpha-Bromo(2H7)toluene functions as a building block for synthesizing perdeuterated benzyl esters, benzyl ethers, and N-benzyl protected amines used as stable isotope-labeled metabolite standards or internal standards for drug metabolism and pharmacokinetic (DMPK) studies . The complete deuteration (-d7) provides a stable mass tag that persists through multi-step synthetic transformations where benzylic hydrogens would otherwise exchange under protic conditions .

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